5-Chloro-2-methoxybenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

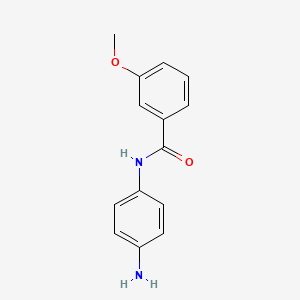

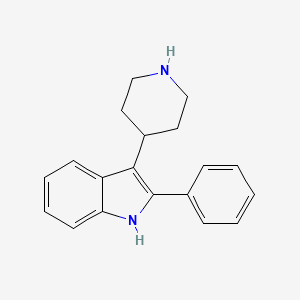

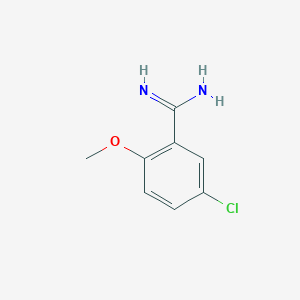

5-Chloro-2-methoxybenzenecarboximidamide, also known as CGS 20267 or ZD 5522, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its various biological properties. It has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .

Molecular Structure Analysis

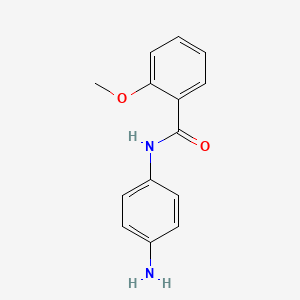

The molecular structure of 5-Chloro-2-methoxybenzenecarboximidamide consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position. The benzene ring is also substituted with a carboximidamide group .Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzenecarboximidamide has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .科学的研究の応用

Antiviral Activity

5-Chloro-2-methoxybenzenecarboximidamide derivatives have been explored for their antiviral activities. A study synthesized 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which showed significant activity against human herpesviruses, particularly HCMV. These derivatives exhibited a high degree of antiviral activity separated from cytotoxicity, indicating their potential as antiviral agents (Gudmundsson et al., 1997).

Pharmacological Evaluation as Anticonvulsants

Another research focused on the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds, which include modifications of 5-Chloro-2-methoxybenzenecarboximidamide, showed considerable activity in anticonvulsant tests, with some derivatives demonstrating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antifungal Applications

The antifungal applications of 5-Chloro-2-methoxybenzenecarboximidamide derivatives were examined in a study that discovered 2-chloro-1,3-dimethoxy-5-methylbenzene from Hericium erinaceus mycelium. This compound was effective against Candida albicans, suggesting its potential as an antifungal agent (Zhang Qian et al., 2022).

Antiretroviral Activity

A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, revealed that they possess antiretroviral activity. Specifically, the 5-halogen-substituted derivatives showed pronounced activity against retroviruses, demonstrating their potential in antiretroviral therapy (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Agents

Research into novel derivatives of 5-Chloro-2-methoxybenzenecarboximidamide, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and protection against pain and inflammation (Abu‐Hashem et al., 2020).

Corrosion Inhibition

In the field of materials science, studies have shown that certain Schiff bases derived from 5-Chloro-2-methoxybenzenecarboximidamide act as effective corrosion inhibitors for mild steel in acidic media. These inhibitors show a high degree of efficiency in protecting against acidic corrosion (Pandey et al., 2017).

Magnetic, Thermal, and Spectroscopic Properties

The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates have been extensively studied. These complexes, formed with various metal ions, have been analyzed for their structural, thermal stability, and magnetic properties, offering insights into their potential applications in various fields, including materials science and catalysis (Bocian & Ferenc, 2002).

Safety And Hazards

特性

IUPAC Name |

5-chloro-2-methoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYVNSLKWKHAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437150 |

Source

|

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxybenzenecarboximidamide | |

CAS RN |

164670-74-0 |

Source

|

| Record name | 5-Chloro-2-methoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。